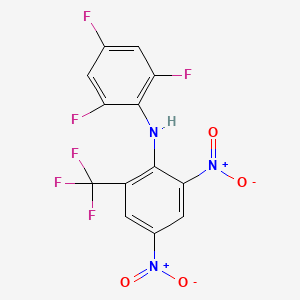
2,4-Dinitro-6-(trifluoromethyl)-N-(2,4,6-trifluorophenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitro-6-(trifluoromethyl)-N-(2,4,6-trifluorophenyl)aniline is a complex organic compound characterized by the presence of nitro groups, trifluoromethyl groups, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro-6-(trifluoromethyl)-N-(2,4,6-trifluorophenyl)aniline typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of nitro groups to the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.
Trifluoromethylation: Introduction of trifluoromethyl groups using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Amination: Formation of the aniline moiety through reactions such as the reduction of nitro groups to amines.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of nitro groups to amines using reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at positions ortho or para to the nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
The compound can be used as a precursor in the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
Medicine
Exploration of its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting specific enzymes or receptors.
Industry
Use in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4-Dinitro-6-(trifluoromethyl)-N-(2,4,6-trifluorophenyl)aniline would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate binding and activity. The presence of nitro and trifluoromethyl groups could enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitroaniline: Similar structure but lacks trifluoromethyl groups.
Trifluoromethylaniline: Contains trifluoromethyl groups but lacks nitro groups.
2,4,6-Trinitroaniline: Contains additional nitro groups.
Uniqueness
The combination of nitro and trifluoromethyl groups in 2,4-Dinitro-6-(trifluoromethyl)-N-(2,4,6-trifluorophenyl)aniline makes it unique, potentially offering distinct reactivity and applications compared to its analogs.
Properties
CAS No. |
62902-32-3 |
|---|---|
Molecular Formula |
C13H5F6N3O4 |
Molecular Weight |
381.19 g/mol |
IUPAC Name |
2,4-dinitro-6-(trifluoromethyl)-N-(2,4,6-trifluorophenyl)aniline |
InChI |
InChI=1S/C13H5F6N3O4/c14-5-1-8(15)12(9(16)2-5)20-11-7(13(17,18)19)3-6(21(23)24)4-10(11)22(25)26/h1-4,20H |
InChI Key |
HSOHEGFGDLSMSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)NC2=C(C=C(C=C2F)F)F)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


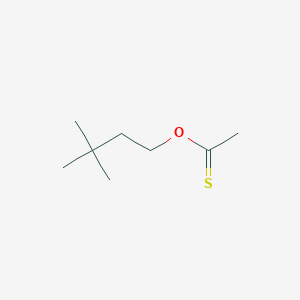

![3,4-Dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid](/img/structure/B14504939.png)
![1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidine-2,4-dione](/img/structure/B14504941.png)
![1-Bromo-4-[(4-heptylphenyl)ethynyl]benzene](/img/structure/B14504951.png)
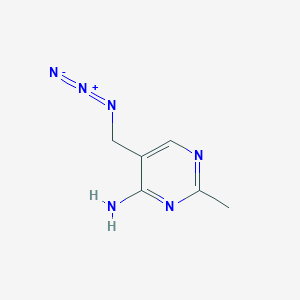
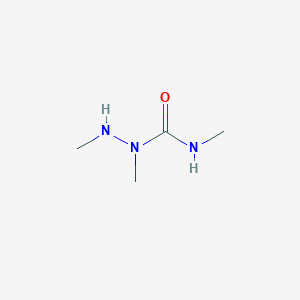

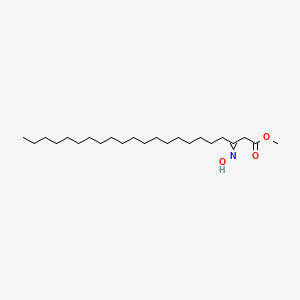
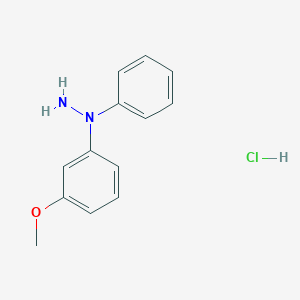
![N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide](/img/structure/B14504987.png)
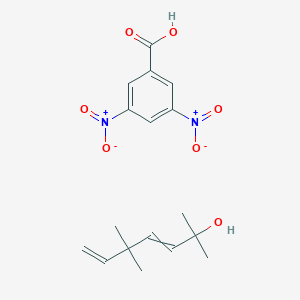

![4,4'-[(4-Methoxyphenyl)phosphanediyl]bis(morpholine)](/img/structure/B14505002.png)
